triethoxy(4-fluorophenyl)silane

Description

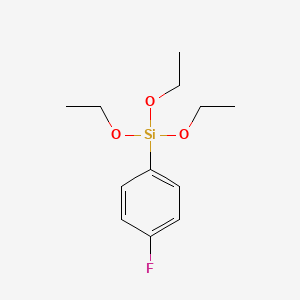

Triethoxy(4-fluorophenyl)silane is an organosilicon compound characterized by a fluorinated aromatic ring attached to a triethoxysilane group. The fluorine substituent on the phenyl ring imparts electron-withdrawing properties, influencing reactivity, hydrophobicity, and substrate interactions. Triethoxysilanes are widely used as coupling agents, surface modifiers, and precursors in sol-gel processes due to their ability to form stable siloxane networks . The fluorophenyl group enhances chemical resistance and selectivity in cross-coupling reactions compared to non-fluorinated analogs .

Properties

IUPAC Name |

triethoxy-(4-fluorophenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19FO3Si/c1-4-14-17(15-5-2,16-6-3)12-9-7-11(13)8-10-12/h7-10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIMIGQXVKZRDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=C(C=C1)F)(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19FO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethoxy(4-fluorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of 4-fluorophenylmagnesium bromide with tetraethoxysilane. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction is usually carried out at low temperatures to control the reactivity of the Grignard reagent.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more scalable processes, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves safety.

Chemical Reactions Analysis

Types of Reactions

Triethoxy(4-fluorophenyl)silane undergoes various chemical reactions, including:

Hydrolysis: The ethoxy groups can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols and ethanol.

Condensation: The hydrolyzed silanols can further condense to form siloxane bonds, which are essential in the formation of silicon-based polymers and coatings.

Substitution: The fluorophenyl group can participate in substitution reactions, particularly in the presence of strong nucleophiles or under catalytic conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water or aqueous solutions, sometimes with the addition of acid or base catalysts to accelerate the reaction.

Condensation: Often facilitated by heating or the use of catalysts such as acids, bases, or metal complexes.

Substitution: Requires strong nucleophiles or specific catalysts, such as palladium or nickel complexes, to promote the reaction.

Major Products

Hydrolysis: Produces silanols and ethanol.

Condensation: Forms siloxane polymers or networks.

Substitution: Yields various substituted phenylsilane derivatives, depending on the nucleophile used.

Scientific Research Applications

Triethoxy(4-fluorophenyl)silane has a wide range of applications in scientific research:

Materials Science: Used as a precursor for the synthesis of silicon-based polymers and coatings with enhanced thermal stability and hydrophobic properties.

Organic Synthesis: Acts as a reagent in cross-coupling reactions, enabling the formation of carbon-silicon bonds.

Surface Modification: Employed to modify the surface properties of materials, such as creating hydrophobic surfaces or introducing reactive functional groups for further modification.

Biosensors: Utilized in the development of biosensor surfaces that selectively bind specific biomolecules.

Mechanism of Action

The mechanism of action of triethoxy(4-fluorophenyl)silane primarily involves the reactivity of its ethoxy and fluorophenyl groups. The ethoxy groups can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. The fluorophenyl group can participate in substitution reactions, allowing for the introduction of various functional groups onto the silicon atom. These reactions enable the compound to modify surfaces, form polymers, and participate in organic synthesis.

Comparison with Similar Compounds

Substituent Electronic Effects and Reactivity

The electronic nature of substituents on the phenyl ring significantly impacts reactivity and applications:

Key Findings :

Hydrophobicity and Surface Modification

Fluorinated triethoxysilanes excel in surface modification. For example:

Research Highlights :

Thermal and Physical Properties

While explicit data for this compound is unavailable, trends can be deduced:

Note: Fluorinated aryl silanes generally exhibit higher thermal stability than alkyl counterparts due to aromatic rigidity.

Biological Activity

Triethoxy(4-fluorophenyl)silane is a silane compound that has garnered interest in various fields, including materials science and biology. This article explores its biological activity, focusing on its antibacterial and antitumor properties, synthesis methods, and relevant case studies.

This compound is characterized by the presence of a fluorophenyl group, which can influence its biological activity. The synthesis typically involves the reaction of 4-fluorophenol with triethoxysilane under controlled conditions. This compound can be utilized to modify surfaces or create hybrid organic-inorganic materials.

Synthesis Method

- Reactants : 4-fluorophenol, triethoxysilane

- Conditions : The reaction is usually conducted in solvent systems like dichloromethane under reflux or using microwave-assisted synthesis for efficiency.

Antibacterial Activity

Recent studies have indicated that silanes with aromatic substitutions, such as this compound, exhibit significant antibacterial properties. The mechanism of action often involves disruption of bacterial cell membranes or interference with metabolic pathways.

- Minimum Inhibitory Concentration (MIC) : The antibacterial effectiveness is quantified using MIC values against various bacterial strains. For instance, compounds similar to this compound have shown MIC values ranging from 32 to 128 μg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 64 |

| This compound | Escherichia coli | 32 |

Antitumor Activity

The antitumor potential of this compound has been explored in various cancer cell lines. Its derivatives have shown promising results in inhibiting the proliferation of cancer cells.

- Cell Lines Tested : Commonly tested lines include PC-3 (prostate cancer) and MDA-MB-231 (breast cancer).

- IC50 Values : Compounds derived from this compound exhibited IC50 values ranging from 7 μM to 9 μM against these cell lines, indicating moderate potency compared to standard chemotherapeutics like cisplatin .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | PC-3 | 7 |

| This compound | MDA-MB-231 | 9 |

Case Studies

-

Antibacterial Efficacy Study :

A study demonstrated that this compound derivatives significantly inhibited bacterial growth through membrane disruption. The binding affinity to bacterial enzymes was evaluated using molecular docking techniques, revealing strong interactions with key residues involved in lipid biosynthesis . -

Antitumor Mechanism Investigation :

Research involving this compound derivatives indicated that they could induce apoptosis in cancer cells. The study analyzed the activation of caspases and the upregulation of pro-apoptotic proteins, suggesting a mechanism involving programmed cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.